Sodium 4-(chloromethyl)benzene-1-sulfinate
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Overview
Description
Sodium 4-(chloromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆ClNaO₂S. It is a sodium salt of 4-(chloromethyl)benzenesulfinic acid and is used primarily in organic synthesis. This compound is known for its versatility in various chemical reactions, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-(chloromethyl)benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with sodium sulfite. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The final product is usually purified through crystallization or other separation techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(chloromethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: Under certain conditions, the compound can be reduced to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used to oxidize the sulfinate group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzenesulfinates depending on the nucleophile used.
Oxidation: The major product is the corresponding sulfonate.
Reduction: The primary product is the corresponding sulfide.
Scientific Research Applications
Sodium 4-(chloromethyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfides.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 4-(chloromethyl)benzene-1-sulfinate exerts its effects involves nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be readily replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into aromatic compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-methoxybenzenesulfinate
- Sodium 4-nitrobenzenesulfinate
- Sodium 4-methylbenzenesulfinate
Uniqueness
Sodium 4-(chloromethyl)benzene-1-sulfinate is unique due to its chloromethyl group, which provides distinct reactivity compared to other sodium sulfinates. This unique reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C7H6ClNaO2S |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;4-(chloromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
XQHXXELXSAZAHH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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